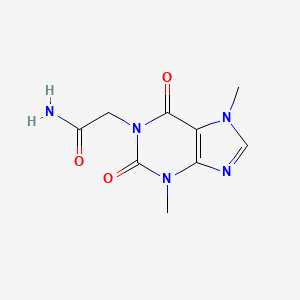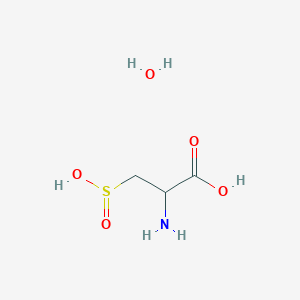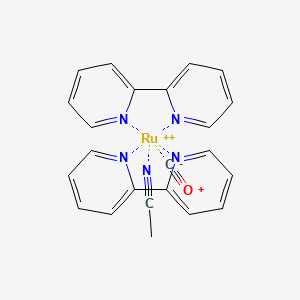
(Acetonitrile)(2,2'-bipyridine-N,N')carbonylruthenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium is a coordination compound that features a ruthenium center coordinated to acetonitrile, 2,2’-bipyridine, and a carbonyl group. This compound is part of a broader class of ruthenium polypyridyl complexes, which are known for their rich electrochemical and photophysical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium typically involves the reaction of a ruthenium precursor with 2,2’-bipyridine and acetonitrile under controlled conditions. One common method involves the use of [Ru(bpy)2Cl2]·2H2O (where bpy = 2,2’-bipyridine) as the ruthenium source. The reaction is carried out in an acetonitrile solvent, and the mixture is heated to facilitate the coordination of the ligands to the ruthenium center .
Industrial Production Methods
Industrial production methods for such complexes often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization and chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents like acetonitrile or dichloromethane under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of new ruthenium complexes with different ligands .
Aplicaciones Científicas De Investigación
(Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium involves its ability to undergo photoinduced electron transfer reactions. Upon light absorption, the compound can enter an excited state, which facilitates the transfer of electrons to or from other molecules. This property is particularly useful in applications like photodynamic therapy and solar energy conversion .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,2’-bipyridyl)ruthenium(II): Known for its use in electrochemiluminescence and as a photosensitizer in solar cells.
Bis(2-phenylpyridine-C,N’)bis(acetonitrile)iridium(III): Used in similar applications but with iridium as the central metal.
Diammine(2,2’-bipyridine)bis(thiocyanato)cobalt(III): Another coordination complex with cobalt, used in various catalytic processes.
Uniqueness
(Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium is unique due to its combination of ligands, which provide a balance of stability and reactivity. The presence of acetonitrile and 2,2’-bipyridine allows for versatile coordination chemistry, while the carbonyl group enhances its electronic properties, making it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C23H19N5ORu+2 |
|---|---|
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
acetonitrile;carbon monoxide;2-pyridin-2-ylpyridine;ruthenium(2+) |
InChI |
InChI=1S/2C10H8N2.C2H3N.CO.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-2-3;1-2;/h2*1-8H;1H3;;/q;;;;+2 |
Clave InChI |
MSOBFZFCSYJRRT-UHFFFAOYSA-N |
SMILES canónico |
CC#N.[C-]#[O+].C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)
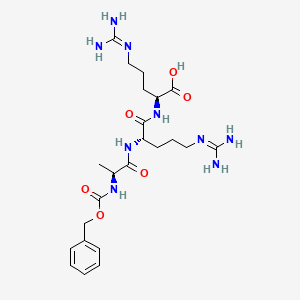
![4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13144676.png)

![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)
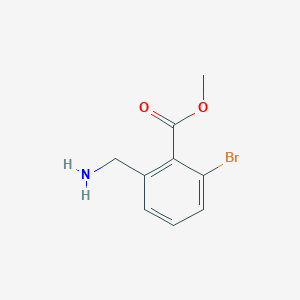
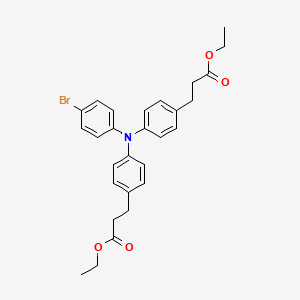
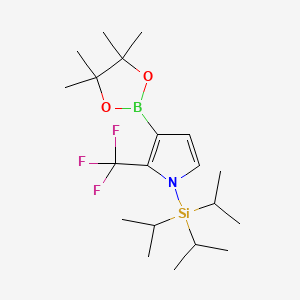
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide](/img/structure/B13144713.png)
